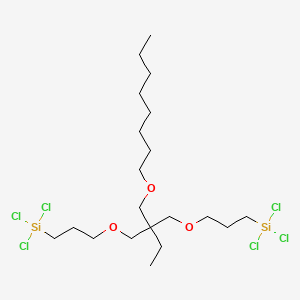
3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane
説明
3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane, also known as 3,3-Bis(trichlorosilylpropyl)-5-oxa-tridecane, is a novel organosilicon compound with a variety of potential applications in scientific research. It is a colorless liquid with a boiling point of approximately 202°C and a melting point of -34°C. It has a molecular weight of 545.8 g/mol and a density of 1.14 g/cm3. The compound is stable under normal conditions and can be stored at room temperature.
科学的研究の応用
Synthesis and Structural Applications
Synthesis of Aesthetic Compounds : Khan and Rao (2009) described the synthesis of an aesthetically pleasing compound, 5-methoxy-2,8,13-trioxapentacyclo[7.2.1.1.5,120.4,1106,10]tridecane-3,7-dione, possessing a 9-oxa-noradamantane core. This study highlights the utility of certain trichlorosilylpropoxymethyl derivatives in creating complex and visually interesting chemical structures (Khan & Rao, 2009).
Development of NO Donors : Ternikova et al. (2016) elaborated synthetic procedures for developing potential NO donors, which included derivatives of 3,3-bis(2-hydroxyethyl) and 3,3,3’-tris(2-hydroxyethyl). These studies are significant for understanding the applications of trichlorosilylpropoxymethyl derivatives in medicinal chemistry (Ternikova et al., 2016).
Catalysis and Chemical Reactions
- Electrocatalysis : Wlodarczyk et al. (2008) explored the electrocatalytic activity of bisalkoxide molybdenum nitrosyl complexes, demonstrating the relevance of trichlorosilylpropoxymethyl derivatives in catalyzing certain chemical reactions (Wlodarczyk et al., 2008).
Pharmaceutical and Material Science
Broncholytic Activity : Zarudii et al. (1985) investigated 3,3-bis(chloromethyl)oxetane, a derivative relevant to trichlorosilylpropoxymethyl compounds, for its broncholytic activity, indicating potential pharmaceutical applications (Zarudii et al., 1985).
Energetic Material Development : Kettner et al. (2014) focused on synthesizing hydrogen atom-free derivatives like 5,5'-bis(fluorodinitromethyl)-3,3'-bi(1,2,4-oxadiazole), suggesting applications in the development of high-energy materials (Kettner et al., 2014).
Geometrical and Structural Analysis
- Geometrical Isomerism Studies : Comba et al. (2003) examined the geometrical isomerism in octahedral complexes, which can include trichlorosilylpropoxymethyl derivatives. This research is vital for understanding the structural properties of these compounds (Comba et al., 2003).
Novel Synthesis and Chemical Properties
- New Synthetic Routes : Yue et al. (1997) explored new synthetic routes to tricyclo[5.3.1.13,9]dodecane and 8-oxatetracyclo[5.4.1.13,10.05,9]tridecane, showcasing the role of trichlorosilylpropoxymethyl derivatives in creating complex ring systems (Yue et al., 1997).
特性
IUPAC Name |
trichloro-[3-[2-(octoxymethyl)-2-(3-trichlorosilylpropoxymethyl)butoxy]propyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40Cl6O3Si2/c1-3-5-6-7-8-9-12-27-17-20(4-2,18-28-13-10-15-30(21,22)23)19-29-14-11-16-31(24,25)26/h3-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXJOBFRXJGCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC(CC)(COCCC[Si](Cl)(Cl)Cl)COCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Cl6O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124913 | |
| Record name | 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862911-99-7 | |
| Record name | 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862911-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3159507.png)
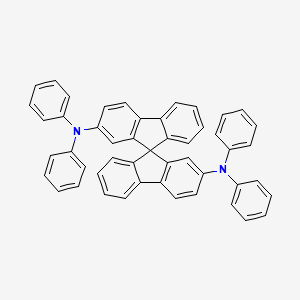

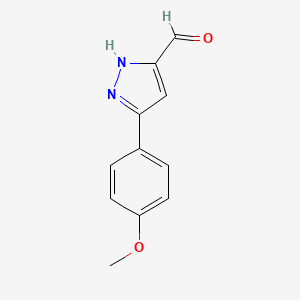
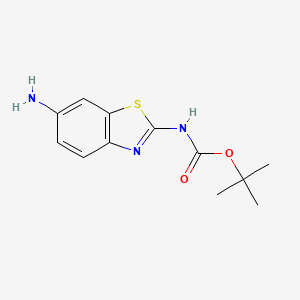
![N-[3-(Trimethoxysilyl)propyl]hexadecanamide](/img/structure/B3159562.png)
![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)
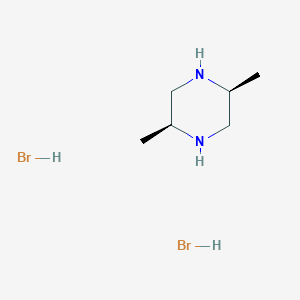
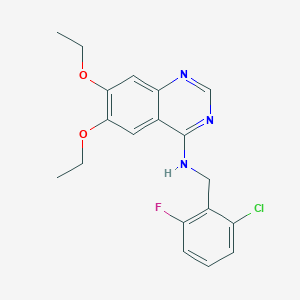

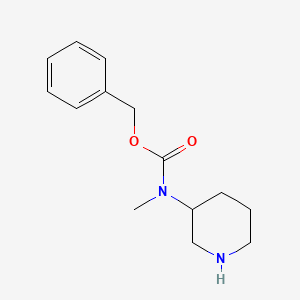
![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)